molecular formula C18H26F2N4O2S B4354670 4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4354670
M. Wt: 400.5 g/mol
InChI Key: ZHNKBYYKGOWRHA-UHFFFAOYSA-N
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Description

4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and halogenated compounds. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antifungal, antibacterial, and anticancer agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets 4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and ethoxy groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(diethylamino)propyl]-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2N4O2S/c1-4-23(5-2)10-7-11-24-16(21-22-18(24)27)13-8-9-14(26-17(19)20)15(12-13)25-6-3/h8-9,12,17H,4-7,10-11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNKBYYKGOWRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC(=C(C=C2)OC(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-[3-(DIETHYLAMINO)PROPYL]-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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